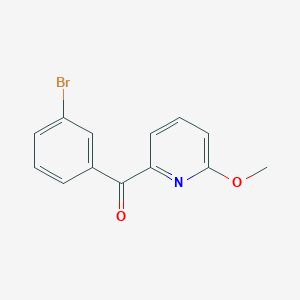

2-(3-Bromobenzoyl)-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMJTUWHPNDVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Bromobenzoyl 6 Methoxypyridine

Strategic Retrosynthetic Analysis of the 2-(3-Bromobenzoyl)-6-methoxypyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgadvancechemjournal.com For this compound, the primary disconnection point is the carbon-carbon bond of the ketone, linking the pyridine (B92270) and benzene (B151609) rings. This leads to several plausible synthetic strategies, as illustrated below.

Figure 1: Retrosynthetic Disconnections for this compound

Disconnection 1 & 2 (Cross-Coupling and Organometallic Strategies): The most common approach involves disconnecting the bond between the pyridine ring and the carbonyl carbon. This suggests a reaction between a pyridine synthon and a benzoyl synthon. This can be realized through:

Organometallic Addition: A nucleophilic 2-pyridyl species, such as a Grignard reagent or an organolithium compound, attacking an electrophilic benzoyl derivative like an aldehyde (followed by oxidation) or an acyl chloride. numberanalytics.comnih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura or Negishi coupling, which join an organoboron or organozinc compound with an organohalide, are powerful methods for forming C-C bonds between aromatic rings. orgsyn.orgresearchgate.net

Disconnection 3 (Friedel-Crafts Acylation): This strategy involves acylating the 2-methoxypyridine (B126380) ring with a 3-bromobenzoyl electrophile. While direct, Friedel-Crafts acylations on pyridine rings are notoriously difficult due to the electron-deficient nature of the pyridine ring and the propensity for the Lewis acid catalyst to coordinate with the ring nitrogen, leading to deactivation. osi.lv However, for electron-rich pyridines (such as those with methoxy (B1213986) substituents), this route can sometimes be viable under specific conditions.

Precursor Synthesis and Functional Group Introduction Strategies

The success of any synthetic route hinges on the efficient preparation of the key building blocks.

The primary precursors required for the proposed routes are 2-bromo-6-methoxypyridine (B1266871) and 3-bromobenzoyl chloride.

2-Bromo-6-methoxypyridine: This intermediate can be synthesized from commercially available 2,6-dibromopyridine (B144722). A nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) in methanol (B129727) selectively displaces one of the bromine atoms.

3-Bromobenzoyl chloride: This precursor is typically prepared from 3-bromobenzoic acid. The reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively yields the desired acyl chloride. louisville.edu

Other Intermediates: For Grignard-based routes, 2-lithio-6-methoxypyridine can be generated in situ from 2-bromo-6-methoxypyridine via halogen-metal exchange, typically using n-butyllithium at low temperatures. For Suzuki reactions, the corresponding boronic acids or esters would need to be prepared from these halide precursors.

The specific placement of the bromo and methoxy groups is critical for the final structure and is governed by fundamental principles of aromatic reactivity.

Regioselectivity in 6-Methoxypyridine Synthesis: The synthesis of 2-bromo-6-methoxypyridine from 2,6-dibromopyridine relies on the principle of nucleophilic aromatic substitution (SNAAr). While both bromine atoms are electronically equivalent, the reaction can be controlled to favor monosubstitution. By using a stoichiometric amount of sodium methoxide, a single bromine is replaced. Dihalosubstituted pyridines are susceptible to nucleophilic attack at the 2- and 6-positions.

Regioselectivity in 3-Bromobenzoyl Synthesis: The synthesis of 3-bromobenzoic acid involves the electrophilic bromination of benzoic acid. The carboxyl group (-COOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. Therefore, bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) yields 3-bromobenzoic acid with high regioselectivity. youtube.com

Core Coupling and Assembly Reactions in the Formation of this compound

The central step in synthesizing the target molecule is the formation of the ketone linkage between the two aromatic rings. Several modern synthetic methodologies can be employed for this transformation.

Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic ring with an acyl halide in the presence of a strong Lewis acid (e.g., AlCl₃, FeCl₃). beilstein-journals.org For the target molecule, this would involve the acylation of 2-methoxypyridine with 3-bromobenzoyl chloride. The electron-donating methoxy group at the 6-position activates the pyridine ring towards electrophilic attack, primarily at the C5 and C3 positions. However, challenges include the potential for N-acylation and the need for stoichiometric amounts of the catalyst, which can complex with the product. researchgate.net

Grignard-Based Approaches: Grignard reagents provide a powerful nucleophilic carbon source. mnstate.eduleah4sci.com A potential route involves the formation of 2-pyridylmagnesium bromide from 2-bromo-6-methoxypyridine. This reagent can then react with 3-bromobenzaldehyde (B42254). The resulting secondary alcohol would require a subsequent oxidation step (e.g., using PCC, PDC, or Swern oxidation) to yield the final ketone. Alternatively, direct reaction with 3-bromobenzoyl chloride could form the ketone, though over-addition to form a tertiary alcohol is a possible side reaction. The use of additives like cerium(III) chloride (CeCl₃) can sometimes improve selectivity for ketone formation. numberanalytics.com

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with an organohalide. nih.govnih.gov One possible pathway is the coupling of 2-bromo-6-methoxypyridine with a suitable 3-acylphenylboronic acid derivative. A more common variant might involve the coupling of a pyridine boronic ester, such as 6-methoxypyridin-2-ylboronic acid pinacol (B44631) ester, with 3-bromobenzoyl chloride. This latter approach is often highly efficient for constructing biaryl ketones.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide using a palladium or nickel catalyst. scitepress.orgorgsyn.org This method is known for its high functional group tolerance. The synthesis could proceed via the reaction of a 2-(halozinc)-6-methoxypyridine species (prepared in situ from 2-bromo-6-methoxypyridine) with 3-bromobenzoyl chloride.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side products. The following tables provide representative conditions for each proposed methodology, drawn from analogous transformations in the literature.

Table 1: Potential Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Substrates | 2-Methoxypyridine, 3-Bromobenzoyl chloride | Electron-rich pyridine and acyl halide. |

| Catalyst | AlCl₃, FeCl₃, or TfOH | Strong Lewis or Brønsted acids to activate the acyl chloride. nih.govethz.ch |

| Solvent | Dichloromethane (CH₂Cl₂), Nitrobenzene, or Chlorobenzene | Inert solvents are required. Nitrobenzene can sometimes improve regioselectivity. nih.gov |

| Temperature | 0 °C to reflux | Temperature can influence regioselectivity and reaction rate. Higher temperatures may be needed for deactivated rings. researchgate.net |

| Typical Yields | Variable (often moderate) | Highly substrate-dependent; can be low for heteroaromatic systems. |

Table 2: Potential Conditions for Grignard-Based Synthesis

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Reagents | 2-Bromo-6-methoxypyridine, Mg, 3-Bromobenzaldehyde | Formation of Grignard reagent followed by addition to aldehyde. |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Essential for stabilizing the Grignard reagent. leah4sci.com |

| Temperature | 0 °C to room temperature for Grignard formation; -78 °C to 0 °C for addition | Low temperature for the addition step minimizes side reactions. sciencemadness.org |

| Oxidant | PCC, PDC, or Dess-Martin periodinane | For the second step to convert the alcohol to a ketone. |

| Typical Yields | Good to excellent (over 2 steps) | Generally reliable but requires two separate transformations. |

Table 3: Potential Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Substrates | 2-Bromo-6-methoxypyridine, 3-Acylphenylboronic acid pinacol ester | Standard Suzuki coupling partners. |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ | Common palladium(0) or palladium(II) precatalysts. nih.govmdpi.com |

| Ligand | PPh₃, SPhos, XPhos | Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | An inorganic base is required for the transmetalation step. beilstein-journals.org |

| Solvent | Dioxane, Toluene, or DMF/Water mixtures | Solvent choice affects solubility and reaction efficiency. |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction. |

| Typical Yields | Good to excellent | Often provides high yields with good functional group tolerance. nih.gov |

Table 4: Potential Conditions for Negishi Coupling

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Substrates | 2-Bromo-6-methoxypyridine, Zn, 3-Bromobenzoyl chloride | Formation of organozinc reagent in situ or pre-formed. |

| Catalyst | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Both palladium and nickel catalysts are effective for Negishi couplings. orgsyn.orgresearchgate.net |

| Solvent | Anhydrous Tetrahydrofuran (THF) or DMF | Aprotic polar solvents are typically used. |

| Temperature | Room temperature to 60 °C | Negishi couplings often proceed under milder conditions than Suzuki couplings. |

| Typical Yields | Good to excellent | Known for high efficiency and tolerance of sensitive functional groups. orgsyn.org |

Novel Catalytic Systems and Reagent Development for this compound Synthesis

The construction of the ketone linkage between the 3-bromobenzoyl and the 6-methoxypyridine moieties is a critical step in the synthesis of the title compound. Traditional methods often rely on stoichiometric reagents, which can lead to significant waste. Modern approaches, however, are increasingly centered around the use of sophisticated catalytic systems that offer higher efficiency and selectivity.

One of the primary strategies for forming the central carbonyl bridge involves a cross-coupling reaction. While the direct Friedel-Crafts acylation of 2-methoxypyridine is challenging due to the electronic nature of the pyridine ring, alternative catalytic methods have shown promise. For instance, palladium-catalyzed carbonylative coupling reactions represent a powerful tool. In a hypothetical yet highly plausible approach, 2-bromo-6-methoxypyridine could be coupled with 3-bromobenzaldehyde in the presence of a palladium catalyst and a carbon monoxide source.

Another emerging area is the use of copper-catalyzed reactions. The Goldberg reaction, traditionally used for the formation of C-N bonds, has been adapted for C-C bond formation under certain conditions. mdpi.com A potential catalytic cycle could involve the in-situ formation of an organocopper reagent from one of the aryl halides, followed by coupling with the other. The development of specific ligands, such as 1,10-phenanthroline, has been shown to be crucial for the success of these reactions, improving yields and reaction rates. mdpi.com

Furthermore, the use of earth-abundant metal catalysts, such as iron or bismuth, is gaining traction. Bismuth(III) triflate (Bi(OTf)3) has been demonstrated as a potent and reusable catalyst for various organic transformations, including three-component coupling reactions. organic-chemistry.org A possible synthetic route could involve the in-situ generation of an active electrophile from 3-bromobenzoyl chloride, which then reacts with a metalated 6-methoxypyridine derivative in a Bi(OTf)3-catalyzed system. organic-chemistry.org

The table below outlines a comparative overview of potential catalytic systems for the synthesis of this compound, based on established chemical principles.

| Catalyst System | Precursors | Key Features | Potential Advantages |

| Palladium(0)/Ligand | 2-bromo-6-methoxypyridine, 3-bromobenzaldehyde, CO | Carbonylative cross-coupling | High functional group tolerance, well-established methodology. |

| Copper(I)/Ligand | 2-iodo-6-methoxypyridine, 3-bromobenzoyl chloride | Goldberg-type coupling | Lower cost compared to palladium, versatile. mdpi.com |

| Bismuth(III) Triflate | 6-methoxy-2-pyridylzinc chloride, 3-bromobenzoyl chloride | Lewis acid catalysis | Reusable catalyst, mild reaction conditions. organic-chemistry.org |

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The goal is to minimize environmental impact by reducing waste, using safer solvents, and improving energy efficiency.

One of the key areas of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov For the synthesis of this compound, a microwave-assisted Suzuki or Stille coupling could be envisioned, potentially reducing the reaction time from hours to minutes.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green approach. scielo.br The synthesis of precursors, such as 2-bromoacetophenone, has been successfully achieved using mechanochemical methods like manual grinding or vortex mixing. scielo.br This solvent-free approach significantly reduces the generation of volatile organic compound (VOC) waste. A similar strategy could be developed for the final coupling step in the synthesis of the target molecule.

The choice of solvent is another critical aspect of green chemistry. The development of syntheses in greener solvents, such as water, ionic liquids, or deep eutectic solvents, is a major research focus. For instance, the use of an ionic liquid like [bmim]PF6 in conjunction with a catalyst like Bi(OTf)3 has been shown to create a reusable catalytic system, simplifying product purification and reducing waste. organic-chemistry.org

A hypothetical green synthesis of this compound could involve the methoxylation of 2,6-dibromopyridine using sodium methoxide in methanol, a reaction that can be optimized for high efficiency. The subsequent coupling step could then be performed using a catalytic amount of a transition metal in a green solvent, or under solvent-free mechanochemical conditions.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Specific Example |

| Energy Efficiency | Use of alternative energy sources | Microwave-assisted palladium-catalyzed cross-coupling. nih.gov |

| Waste Prevention | Solvent-free reaction conditions | Mechanochemical synthesis of precursors or the final product. scielo.br |

| Safer Solvents | Replacement of hazardous organic solvents | Use of water or ionic liquids as the reaction medium. organic-chemistry.org |

| Catalysis | Use of reusable and non-toxic catalysts | Bismuth(III) triflate in an ionic liquid for catalyst recycling. organic-chemistry.org |

By embracing these novel catalytic systems and green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.

Chemical Transformations and Derivatization Reactions of 2 3 Bromobenzoyl 6 Methoxypyridine

Reactivity Profiles of the Bromine Moiety on the Benzoyl Ring

The bromine atom on the benzoyl ring of 2-(3-bromobenzoyl)-6-methoxypyridine serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions, although other pathways such as nucleophilic aromatic substitution can also be envisioned under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. wikipedia.orgwikipedia.org The bromine atom in this compound is well-suited for such transformations, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids would yield the corresponding 2-(3-arylbenzoyl)-6-methoxypyridine derivatives. The reaction conditions are generally mild and tolerant of a wide range of functional groups, including the ketone and methoxy (B1213986) groups present in the substrate. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. wikipedia.orgorganic-chemistry.org Reacting this compound with various alkenes would lead to the formation of 2-(3-vinylbenzoyl)-6-methoxypyridine derivatives. The reaction typically exhibits a high degree of stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.orgrsc.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgscirp.org The Sonogashira coupling of this compound with terminal alkynes would produce 2-(3-(alkynyl)benzoyl)-6-methoxypyridine derivatives. The reaction is known for its mild conditions and has been extensively used in the synthesis of natural products and pharmaceuticals. wikipedia.orgnih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orgjk-sci.com The reaction of this compound with an appropriate organostannane would provide access to a diverse range of substituted derivatives.

| Coupling Reaction | Typical Reagents & Conditions | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., dioxane/water, 2-MeTHF). nih.govnih.gov | 2-(3-Arylbenzoyl)-6-methoxypyridine |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), base (e.g., Et₃N, NaOAc), solvent (e.g., DMF, NMP). wikipedia.orgnih.gov | 2-(3-Vinylbenzoyl)-6-methoxypyridine |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄, Pd(CF₃COO)₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF). wikipedia.orgscirp.org | 2-(3-(Alkynyl)benzoyl)-6-methoxypyridine |

| Stille | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand (e.g., PPh₃, AsPh₃), solvent (e.g., THF, dioxane). jk-sci.comnih.gov | Substituted 2-(benzoyl)-6-methoxypyridine |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on an unactivated aryl halide like the bromobenzoyl moiety is generally challenging. libretexts.orglibretexts.org These reactions typically require either strong activation by electron-withdrawing groups at the ortho and/or para positions to the leaving group or the use of very strong nucleophiles under harsh conditions. libretexts.orgyoutube.com The benzoyl group itself is an electron-withdrawing group, which would activate the ring towards nucleophilic attack to some extent. The formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is a key feature of this mechanism. libretexts.org However, without additional activating groups, forcing conditions would likely be necessary to achieve substitution of the bromine atom by nucleophiles such as amines, alkoxides, or thiolates.

Reductive Elimination and Organometallic Functionalization

The bromine atom can be involved in reductive elimination from a pre-formed organometallic complex. More commonly, the carbon-bromine bond can undergo oxidative addition to a low-valent metal center, such as palladium(0), which is the initial step in many cross-coupling reactions. wikipedia.orgwikipedia.org This intermediate can then undergo various transformations. Furthermore, the bromine can be exchanged with a metal, such as lithium or magnesium, via a halogen-metal exchange reaction to form an organolithium or Grignard reagent. These organometallic intermediates are potent nucleophiles and can react with a wide range of electrophiles, although the presence of the ketone functionality within the same molecule would lead to competing intramolecular reactions.

Reactions at the Ketone Functionality

The ketone group in this compound is another key site for chemical modification, allowing for reduction to an alcohol or addition of nucleophiles to form tertiary alcohols.

Chemoselective Reduction Strategies

The selective reduction of the ketone in the presence of the aryl bromide and the pyridine (B92270) ring is a synthetically useful transformation. A variety of reagents can be employed for the chemoselective reduction of ketones to secondary alcohols.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is often used for the selective reduction of aldehydes and ketones. dalalinstitute.com Its reactivity can be modulated by the solvent and temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but might also affect other functional groups.

Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes) to reduce the ketone. beilstein-journals.org This approach can offer high chemoselectivity, leaving other reducible groups like the aryl bromide untouched. beilstein-journals.orgnih.gov

| Reduction Strategy | Reagent and Conditions | Product |

| Hydride Reduction | NaBH₄, solvent (e.g., MeOH, EtOH), room temperature. | (3-Bromophenyl)(6-methoxypyridin-2-yl)methanol |

| Catalytic Transfer Hydrogenation | H-donor (e.g., isopropanol), catalyst (e.g., RuCl₃), base (optional), solvent (e.g., toluene), heat. beilstein-journals.org | (3-Bromophenyl)(6-methoxypyridin-2-yl)methanol |

Nucleophilic Addition Reactions and Subsequent Transformations

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orglibretexts.org This reaction leads to the formation of a tertiary alcohol after an aqueous workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the benzylic position. libretexts.org The resulting tertiary alcohol can then undergo further transformations, such as dehydration to form an alkene or substitution reactions.

Enolization and Alpha-Functionalization Reactions

The ketone moiety in this compound is a key site for functionalization. The presence of α-hydrogens on the methylene (B1212753) bridge allows for enolization under both acidic and basic conditions, leading to the formation of a reactive enol or enolate intermediate. This intermediate is a nucleophile and can react with various electrophiles, enabling the introduction of new substituents at the α-position.

Alpha-Halogenation:

The α-position of the ketone can be halogenated, most commonly with bromine or chlorine, under acidic conditions. libretexts.orglibretexts.org This reaction typically proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, facilitating the formation of the enol, which then attacks the halogen. libretexts.org

Table 1: Representative Conditions for Alpha-Halogenation of Ketones

| Reagent | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Acetic Acid | Room Temp. | α-Bromoketone |

Alpha-Alkylation:

The generation of an enolate under basic conditions allows for the introduction of alkyl groups at the α-position. Strong bases like lithium diisopropylamide (LDA) are typically used to ensure complete deprotonation. The resulting enolate then reacts with an alkyl halide in a nucleophilic substitution reaction. nih.govnih.gov

Table 2: General Conditions for Alpha-Alkylation of Ketones

| Base | Electrophile | Solvent | Temperature | Product |

|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I, BnBr) | Tetrahydrofuran (THF) | -78 °C to Room Temp. | α-Alkylketone |

Reactivity and Modifications of the Pyridine Ring System

Reactions at the Pyridine Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation:

The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the pyridine ring, making it more reactive towards certain nucleophiles and electrophiles.

N-Quaternization:

Reaction with alkyl halides leads to the formation of pyridinium (B92312) salts through N-quaternization. This process introduces a positive charge on the nitrogen atom, significantly activating the pyridine ring towards nucleophilic attack.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring itself can undergo both electrophilic and nucleophilic substitution reactions, although its electron-deficient nature generally disfavors electrophilic attack compared to benzene (B151609).

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, the presence of the electron-donating methoxy group at the 6-position can facilitate electrophilic attack, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). chegg.com

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring, especially when activated by the benzoyl group at the 2-position, makes it susceptible to nucleophilic aromatic substitution (SNA_r). Strong nucleophiles can potentially displace good leaving groups on the ring.

Transformations Involving the Methoxy Group

The methoxy group at the 6-position of the pyridine ring is another site for chemical modification.

O-Demethylation:

The methoxy group can be cleaved to reveal a hydroxyl group. This O-demethylation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 6-hydroxypyridine derivative exists in equilibrium with its pyridone tautomer.

Nucleophilic Displacement:

The methoxy group can be displaced by strong nucleophiles, particularly when the pyridine ring is activated. For instance, reactions with amines can lead to the formation of 6-aminopyridine derivatives. ntu.edu.sg This type of reaction often requires elevated temperatures. ntu.edu.sg

Table 3: Conditions for Nucleophilic Displacement of Methoxy Groups on Pyridines

| Nucleophile | Reagent/Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| Amines | Sodium Hydride/Lithium Iodide | Tetrahydrofuran (THF) | 60 °C | 6-Aminopyridine derivative |

Synthesis of Architecturally Diverse Analogues and Complex Molecular Structures from this compound

The multiple reactive handles on this compound make it a valuable starting material for the synthesis of more complex molecules, including fused heterocyclic systems.

The bromine atom on the benzoyl moiety is particularly useful for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the benzoylpyridine core to a wide variety of other molecular fragments.

Furthermore, the ketone can be a precursor for the construction of new rings. For example, condensation reactions with hydrazines or other bifunctional nucleophiles can lead to the formation of fused pyrazole (B372694) or pyrimidine (B1678525) rings. nih.gov The combination of cross-coupling reactions on the bromo-substituent and cyclization reactions at the ketone functionality allows for the generation of a diverse library of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Computational and Theoretical Investigations of this compound

Currently, there is a notable absence of publicly available, in-depth computational and theoretical research focused specifically on the chemical compound this compound. Extensive searches of scholarly databases and scientific literature have not yielded specific studies detailing its quantum chemical properties, conformational analysis, or molecular dynamics.

Therefore, it is not possible to provide a detailed article based on direct research findings for this particular compound as per the requested outline. The scientific community has yet to publish dedicated computational analyses on this compound that would cover Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, charge distribution, or molecular dynamics simulations.

While computational studies exist for structurally related compounds such as substituted benzophenones and pyridines, extrapolating this data would not adhere to the strict focus on this compound as requested. The unique electronic and steric effects of the bromo, benzoyl, and methoxy substituents on the pyridine ring necessitate specific calculations to ensure scientific accuracy.

Further research and publication in the field of computational chemistry are required to elucidate the specific theoretical characteristics of this compound. Without such dedicated studies, any detailed discussion on the topics outlined would be speculative and not based on established scientific findings.

Computational and Theoretical Investigations of 2 3 Bromobenzoyl 6 Methoxypyridine

Theoretical Studies of Reaction Mechanisms and Transition States Involving 2-(3-Bromobenzoyl)-6-methoxypyridine

The theoretical investigation of reaction mechanisms provides fundamental insights into the reactivity of a molecule, detailing the energetic and structural changes that occur during a chemical transformation. For this compound, such studies could elucidate its formation pathways or its potential to act as a precursor in further synthetic steps.

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. wikipedia.orgresearchgate.net A typical study would involve modeling a reaction, such as a nucleophilic substitution at the pyridine (B92270) ring or a cross-coupling reaction involving the bromo-substituent. Researchers would first calculate the optimized ground-state geometries and energies of the reactants and products.

The central part of this analysis is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating the TS structure is computationally intensive and often achieved using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method. Once located, a frequency calculation is performed to confirm it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction. By mapping this pathway, a detailed understanding of the reaction's feasibility and kinetics can be achieved without performing the actual experiment.

Table 1: Illustrative Hypothetical Energy Profile for a Reaction Involving this compound This table presents hypothetical data for the purpose of demonstrating how results would be displayed.

| Species | Description | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | B3LYP/6-311G(d,p) | 0.00 |

| Transition State | Activated complex | B3LYP/6-311G(d,p) | +22.5 |

| Products | Substituted product + Leaving group | B3LYP/6-311G(d,p) | -15.2 |

Theoretical Prediction of Molecular Interactions and Recognition Motifs

Understanding how a molecule interacts with its environment is crucial for predicting its physical properties and potential biological activity. Computational methods can map the forces that govern these interactions.

Non-covalent interactions (NCIs) are the dominant forces in molecular recognition, dictating how a molecule "sees" and binds to other molecules. For this compound, several key NCIs can be anticipated:

Halogen Bonding: The bromine atom can act as a Lewis acidic site (a σ-hole), allowing it to form attractive interactions with nucleophiles or electron-rich regions of other molecules. scispace.com

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

π-Interactions: The pyridine and benzene (B151609) rings can engage in π-stacking or π-cation interactions.

Tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these interactions. scispace.com These methods analyze the electron density of the molecule to identify bond critical points (BCPs) and weak interaction surfaces, providing data on the strength and nature of the NCIs.

Table 2: Hypothetical Non-Covalent Interaction Analysis for this compound Dimer This table presents hypothetical data for illustrative purposes.

| Interaction Type | Atom Pair | Method | Electron Density at BCP (a.u.) |

| Halogen Bond | Br···O | QTAIM | 0.015 |

| π-π Stacking | C(ring 1)···C(ring 2) | RDG | 0.009 |

| C-H···π | H(benzyl)···C(pyridyl) | RDG | 0.007 |

Molecular Docking Simulations for Hypothetical Binding Site Exploration

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net Although no specific biological target for this compound is established, its structure is similar to scaffolds found in inhibitors of various enzymes, such as kinases.

In a hypothetical docking study, the 3D structure of this compound would first be optimized for energy. A target protein would be selected, and its binding site defined. The docking software would then systematically sample numerous orientations of the ligand within the binding site, scoring each pose based on a force field that estimates binding affinity.

The results would include a predicted binding energy (or docking score) and a detailed view of the ligand's interactions with amino acid residues in the active site. This analysis could reveal potential hydrogen bonds, hydrophobic contacts, and halogen bonds that stabilize the complex. Such simulations are instrumental in the early stages of drug discovery for generating hypotheses about a molecule's potential biological role, even without experimental bioactivity data. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target This table contains hypothetical data for demonstration purposes only.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | LEU 83, VAL 65 | Hydrophobic |

| GLU 121 | Hydrogen Bond (with pyridine N) | ||

| LYS 105 | Halogen Bond (with Br) | ||

| 2 | -7.9 | PHE 180 | π-π Stacking |

| ASP 181 | Hydrogen Bond (with pyridine N) |

Structure-Reactivity Relationship (SRR) Modeling Based on Computational Descriptors

Structure-Reactivity Relationship (SRR) modeling aims to predict the chemical behavior of a molecule based on calculated properties known as molecular descriptors. Using DFT, a suite of descriptors for this compound could be calculated to provide a quantitative picture of its electronic structure and reactivity. nih.govnih.gov

Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of chemical stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

Global Reactivity Descriptors: Derived from FMO energies, parameters like electronegativity, chemical hardness, and softness provide a general index of the molecule's reactivity. researchgate.net

These descriptors would allow for predictions about which sites on the molecule are most likely to engage in electrophilic or nucleophilic reactions and provide a basis for comparing its reactivity to similar compounds.

Table 4: Hypothetical Calculated Molecular Descriptors for this compound This table presents hypothetical values calculated at the B3LYP/6-311G(d,p) level for illustrative purposes.

| Descriptor | Value | Interpretation |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Electronegativity (χ) | 4.15 eV | Overall ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

Advanced Analytical Methodologies for the Characterization of 2 3 Bromobenzoyl 6 Methoxypyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 2-(3-Bromobenzoyl)-6-methoxypyridine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the determination of the exact elemental composition of the molecule, thereby confirming its molecular formula.

For this compound (C₁₃H₁₀BrNO₂), the presence of bromine is a key distinguishing feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). HRMS analysis would show a pair of molecular ion peaks separated by approximately 2 Da, which is a clear indicator of a monobrominated compound. The precise mass measurement of these isotopic peaks allows for the confident assignment of the molecular formula. Various analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-resolution mass spectrometry (HRMS), have been developed for the analysis of brominated flame retardants in environmental samples. mdpi.com

Table 1: Theoretical HRMS Data for this compound (C₁₃H₁₀BrNO₂)

| Isotope | Theoretical m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 291.9973 |

This interactive table displays the theoretical high-resolution mass-to-charge ratios for the protonated molecular ions of this compound, highlighting the characteristic isotopic signature of bromine.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a comprehensive analysis of this compound, a suite of multi-dimensional NMR experiments is employed.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. The structures of natural products are often assigned by MS, as well as IR, 1D NMR (1H, 13C, DEPT), and 2D NMR (COSY, HSQC, HMBC, NOESY) spectroscopic methods. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, such as linking the bromobenzoyl group to the pyridine ring via the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and the relative orientation of the two aromatic rings.

Table 2: Expected 2D NMR Correlations for Key Structural Fragments of this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| H (Pyridine ring) | Other Pyridine Protons | Carbons in Pyridine Ring, Carbonyl Carbon |

| H (Benzene ring) | Other Benzene Protons | Carbons in Benzene Ring, Carbonyl Carbon |

This interactive table outlines the expected correlations in 2D NMR spectra that would be used to piece together the structure of this compound.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. nih.gov This technique is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. For this compound, ssNMR can be used to probe the local environment of the bromine and nitrogen nuclei, which are often sensitive to changes in crystal packing. nih.govresearchgate.net NMR parameters such as chemical shifts and quadrupolar coupling constants are sensitive to the formation and local structure of halogen bonds. nih.gov Carrying out NMR experiments on halogen-bonded adducts in the solid state may offer several advantages over solution studies. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions. smolecule.com For this compound, a successful single-crystal X-ray analysis would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyridine and bromophenyl rings. The crystal structures of some benzoylpyridine derivatives have been determined by single-crystal X-ray diffraction analysis. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |

| Bond Length (C=O) | ~1.22 Å |

This interactive table presents hypothetical crystallographic data for this compound, illustrating the type of precise structural information obtained from single-crystal X-ray diffraction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. oaji.net For this compound, FT-IR and Raman spectra would show characteristic absorption bands for the carbonyl (C=O) stretch, C-O stretch of the methoxy (B1213986) group, and various vibrations associated with the substituted pyridine and benzene rings. core.ac.ukasianpubs.org The vibrational spectra of substituted pyridines have received considerable attention due to their importance in biological systems and industrial applications. oaji.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) Stretch | 1660-1680 | 1660-1680 |

| C-O (Methoxy) Stretch | 1250-1270 | 1250-1270 |

| C-Br Stretch | 500-600 | 500-600 |

This interactive table lists the expected vibrational frequencies for the key functional groups in this compound, which are used for its identification and characterization.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. resolvemass.cabiomedres.us

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, detecting, and quantifying impurities in pharmaceutical compounds. resolvemass.cabiomedres.us A validated HPLC method can be developed to determine the purity of this compound and to quantify any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for identifying volatile and semi-volatile impurities, including residual solvents from the synthesis. resolvemass.cathermofisher.com The coupling of GC with a mass spectrometer allows for the identification of separated components based on their mass spectra. thermofisher.com

The impurity profiling process, which involves compound detection, identification, and quantification, is a mandatory step in the manufacturing of pharmaceutical products. thermofisher.com

Table 5: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-benzoylpyridine |

| 2-chloro-5-nitropyridine |

| 2-amino-5-chloropyridine |

| 2-amino-6-chloropyridine |

| 3-cyanopyridine |

| 2-acetylpyrazine thiosemicarbazone |

| 2-acetylpyrazine N(4)-methylthiosemicarbazone |

| 2-benzoylpyridine thiosemicarbazone |

| 2-benzoylpyridine N(4)-methylthiosemicarbazone |

Emerging Research Frontiers and Future Directions for 2 3 Bromobenzoyl 6 Methoxypyridine

Development of 2-(3-Bromobenzoyl)-6-methoxypyridine as a Versatile Synthetic Building Block in Heterocyclic Chemistry

No research is available on the use of this compound as a precursor for the synthesis of other heterocyclic compounds.

Investigation of Its Potential as a Ligand in Organometallic Catalysis

There are no studies reporting the investigation or use of this compound as a ligand in any form of organometallic catalysis.

Exploration of New Reaction Manifolds and Methodologies Initiated by the Compound's Reactivity

The chemical reactivity of this compound has not been a subject of published research, and therefore no new reaction manifolds have been explored.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Derivatization

No literature exists on the synthesis or derivatization of this compound using flow chemistry or automated synthesis platforms.

Advanced Computational Studies for Predicting Novel Reactivity and Chemical Space Exploration

There are no computational chemistry studies available that focus on predicting the reactivity or exploring the chemical space of this compound.

Q & A

Q. How to develop optimized analytical methods for quantifying trace impurities?

- Methodological Answer : Use UHPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile. Validate per ICH guidelines (LOQ ≤ 0.1%). Compare retention times and fragmentation patterns with standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.